molecular formula C18H15BrN2O2 B13767695 2,4-Bis(benzyloxy)-6-bromopyrimidine CAS No. 70523-27-2

2,4-Bis(benzyloxy)-6-bromopyrimidine

Cat. No.: B13767695
CAS No.: 70523-27-2
M. Wt: 371.2 g/mol
InChI Key: JVMANPYCAJCWPR-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-6-bromopyrimidine is a chemical compound with the molecular formula C18H15BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a bromine atom at the 6 position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzyloxy)-6-bromopyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxypyrimidine and benzyl bromide.

    Formation of Benzyloxy Groups: The hydroxyl groups at the 2 and 4 positions of the pyrimidine ring are converted to benzyloxy groups through a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.

    Bromination: The final step involves the bromination of the 6 position of the pyrimidine ring using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzyloxy)-6-bromopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6 position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form benzyl alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2,4-bis(benzyloxy)-6-azidopyrimidine or 2,4-bis(benzyloxy)-6-thiopyrimidine can be formed.

    Coupling Products: Products with extended aromatic systems or functionalized pyrimidine derivatives.

    Oxidation and Reduction Products: Corresponding aldehydes, carboxylic acids, or alcohols derived from the benzyloxy groups.

Scientific Research Applications

2,4-Bis(benzyloxy)-6-bromopyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(benzyloxy)-6-bromopyrimidine depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.

    Molecular Targets and Pathways: The compound may interact with various molecular targets, including proteins and nucleic acids, affecting cellular pathways involved in growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

2,4-Bis(benzyloxy)-6-bromopyrimidine can be compared with other similar compounds, such as:

Properties

CAS No.

70523-27-2

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

4-bromo-2,6-bis(phenylmethoxy)pyrimidine

InChI

InChI=1S/C18H15BrN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2

InChI Key

JVMANPYCAJCWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Br

Origin of Product

United States

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